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Introduction
Random primed DNA labeling is a robust and widely used technique for generating labeled

DNA probes for various molecular biology applications. This method utilizes random

oligonucleotide primers to initiate DNA synthesis at multiple points along a denatured DNA

template. By incorporating a labeled deoxynucleotide triphosphate (dNTP) during this

synthesis, a uniformly labeled DNA probe can be produced.

This document provides detailed application notes and protocols for the non-radioactive

labeling of DNA using random priming with 5-TAMRA-dUTP (Tetramethylrhodamine-5-

deoxyuridine triphosphate). TAMRA is a bright, photostable rhodamine-derived fluorophore that

emits in the orange-red spectrum, making it an excellent choice for applications such as

fluorescence in situ hybridization (FISH), microarray analysis, and other hybridization-based

assays. The use of fluorescently labeled probes offers a safer and more stable alternative to

traditional radioactive labeling methods.[1][2]
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The random primed DNA labeling procedure involves the following key steps:

Denaturation: The double-stranded DNA template is denatured into single strands by

heating.

Primer Annealing: A mixture of random hexamer or nonamer primers is annealed to the

single-stranded DNA template at multiple sites.

Enzymatic Synthesis: The Klenow fragment of DNA Polymerase I, which lacks 5'→3'

exonuclease activity, extends the primers, using the original DNA as a template.

Incorporation of Labeled Nucleotide: During the synthesis, TAMRA-dUTP is incorporated into

the newly synthesized DNA strands in place of dTTP.

This process results in a high yield of brightly fluorescent, TAMRA-labeled DNA probes.

Applications
TAMRA-labeled DNA probes generated by random priming are versatile tools for a range of

applications, including:

Fluorescence in situ Hybridization (FISH): Used to detect and localize specific DNA

sequences on chromosomes, which is valuable for gene mapping and identifying

chromosomal abnormalities.[3][4][5]

Microarray Analysis: Labeled cDNA probes can be hybridized to microarrays to study gene

expression profiles.

Southern and Northern Blotting: Although less common with the advent of PCR-based

techniques, fluorescent probes can be used to detect specific DNA or RNA sequences on

blots.

Cellular Imaging: TAMRA's bright fluorescence makes it suitable for tracking the location and

dynamics of specific DNA sequences within cells.[6][7]

Quantitative Data

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.genome.gov/genetics-glossary/Fluorescence-In-Situ-Hybridization-FISH
https://pmc.ncbi.nlm.nih.gov/articles/PMC7122835/
https://search-library.ucsd.edu/discovery/fulldisplay/cdi_wiley_reference_10_1002_3527600906_mcb_200300092_mcb_200300092/01UCS_SDI:UCSD
https://lifetein.com/blog/tamra-fluorescent-labeling/
https://www.baseclick.eu/science/glossar/tamra-dye/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390567?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The efficiency of TAMRA-dUTP incorporation and the properties of the resulting probes are

critical for successful experiments. The following tables summarize key quantitative data for

TAMRA-dUTP and provide a general comparison with other common fluorophores.

Table 1: Properties of TAMRA-dUTP

Property Value Reference

Excitation Maximum (λex) ~545-555 nm [6][8]

Emission Maximum (λem) ~575-580 nm [6][8]

Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹ [6]

Purity (by HPLC) ≥ 95% [8]

Storage -20°C, protected from light [8]

Table 2: General Comparison of Common Fluorophores for DNA Labeling

Fluorophor
e

Excitation
(nm)

Emission
(nm)

Color
Relative
Brightness

Photostabili
ty

FAM ~495 ~520 Green +++ ++

Cy3 ~550 ~570 Orange +++ +++

TAMRA ~555 ~580 Orange-Red +++ +++

Texas Red ~589 ~615 Red ++ +++

Cy5 ~650 ~670 Far-Red +++ +++

Note: Relative brightness and photostability are general indicators and can vary depending on

the specific application and experimental conditions.

Experimental Protocols
Protocol 1: Random Primed DNA Labeling with TAMRA-
dUTP
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This protocol is a general guideline for labeling 25 ng of DNA. Reactions can be scaled up or

down as needed.

Materials:

DNA template (linearized plasmid, PCR product, or isolated DNA fragment; 10 ng - 1 µg)

Deionized, nuclease-free water

10X Random Primers (hexamers or nonamers)

10X dNTP Labeling Mix (1 mM dATP, 1 mM dGTP, 1 mM dCTP, 0.65 mM dTTP)

TAMRA-dUTP (1 mM solution)

Klenow Fragment, exo- (5 U/µL)

10X Klenow Buffer

0.5 M EDTA, pH 8.0

Microcentrifuge tubes

Heating block or thermocycler

Ice

Procedure:

Template Preparation:

In a microcentrifuge tube, add 25 ng of the DNA template.

Add deionized, nuclease-free water to a final volume of 15 µL.

Denaturation:

Heat the DNA template mixture at 95-100°C for 5-10 minutes.
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Immediately chill the tube on ice for at least 5 minutes to prevent re-annealing.

Labeling Reaction Setup:

On ice, prepare the following reaction mixture in a fresh microcentrifuge tube:

Component Volume Final Concentration

Denatured DNA 15 µL 25 ng

10X Klenow Buffer 2.5 µL 1X

10X Random Primers 2.5 µL 1X

10X dNTP Labeling Mix 2.5 µL 1X

TAMRA-dUTP (1 mM) 1.5 µL 60 µM

Klenow Fragment (5 U/µL) 1 µL 5 Units

| Total Volume | 25 µL | |

Incubation:

Mix the components gently by pipetting.

Incubate the reaction at 37°C for 1 to 4 hours. Longer incubation times can increase the

probe yield.

Stopping the Reaction:

Stop the reaction by adding 2.5 µL of 0.5 M EDTA, pH 8.0.

Alternatively, heat the reaction to 75°C for 10 minutes.

Probe Purification (Optional but Recommended):

Remove unincorporated TAMRA-dUTP using a spin column (e.g., G-50) or by ethanol

precipitation.
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For ethanol precipitation:

Add 1/10 volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100%

ethanol.

Incubate at -20°C for at least 30 minutes.

Centrifuge at high speed for 15-30 minutes at 4°C.

Carefully remove the supernatant.

Wash the pellet with 70% ethanol and centrifuge again.

Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or hybridization

buffer).

Storage:

Store the labeled probe at -20°C, protected from light.

Protocol 2: Fluorescence in situ Hybridization (FISH)
with a TAMRA-Labeled Probe
This is a generalized protocol for FISH on metaphase chromosome spreads. Optimization will

be required for different sample types and targets.

Materials:

TAMRA-labeled DNA probe

20X SSC

Formamide, deionized

Denhardt's solution or Cot-1 DNA (for blocking repetitive sequences)

DAPI (4',6-diamidino-2-phenylindole) counterstain

Antifade mounting medium
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Microscope slides with prepared chromosome spreads

Coverslips

Humidified chamber

Water bath or incubator

Procedure:

Probe Preparation:

For a 20 µL hybridization reaction, mix:

50-100 ng of TAMRA-labeled probe

1-5 µg of Cot-1 DNA (if necessary)

Deionized water to a final volume of 10 µL.

Precipitate the DNA with ethanol as described in the labeling protocol.

Resuspend the pellet in 10 µL of hybridization buffer (e.g., 50% formamide, 2X SSC, 10%

dextran sulfate).

Denaturation of Probe and Target DNA:

Denature the probe mixture at 75°C for 5-10 minutes and then place it on ice.

Denature the chromosome spreads on the microscope slide in 70% formamide/2X SSC at

70-75°C for 2-5 minutes.

Dehydrate the slide through a cold ethanol series (70%, 85%, 100%) for 2 minutes each

and air dry.

Hybridization:

Apply the denatured probe mixture to the denatured area on the slide.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390567?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cover with a coverslip, avoiding air bubbles.

Seal the edges of the coverslip with rubber cement.

Incubate the slide in a humidified chamber at 37°C overnight.

Post-Hybridization Washes:

Carefully remove the rubber cement and coverslip.

Wash the slide in 50% formamide/2X SSC at 45°C for 15 minutes (3 times).

Wash in 1X SSC at 45°C for 10 minutes (2 times).

Wash briefly in 4X SSC/0.1% Tween 20 at room temperature.

Counterstaining and Mounting:

Apply DAPI solution to the slide for 1-5 minutes to counterstain the chromosomes.

Rinse briefly in PBS.

Mount the slide with a coverslip using an antifade mounting medium.

Visualization:

Visualize the signals using a fluorescence microscope equipped with appropriate filters for

TAMRA (orange-red) and DAPI (blue).

Visualization of Workflows and Concepts
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Caption: Experimental workflow for random primed DNA labeling with TAMRA-dUTP.
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Caption: Using a TAMRA-labeled probe in FISH to locate a gene involved in a signaling

pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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